3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea hydrate is a synthetic organic compound belonging to the class of imidazolinones. [] It is a selective and potent noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , ] While initially investigated as an anxiolytic, research has expanded to explore its potential for treating pain, neurodegenerative diseases, and cancer.
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate is a chemical compound that features a urea functional group, which is known for its ability to interact with various biological molecules. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The structure includes a chlorophenyl group and an imidazole derivative, which may contribute to its biological activity.
The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with suitable amines or other nucleophiles, often under controlled conditions to ensure the formation of the desired product. The specific method of synthesis may vary depending on the desired purity and yield of the final product.
This compound can be classified under:
The synthesis of 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate can be achieved through various methods. A common approach involves the following steps:
The reaction conditions such as temperature, time, and concentration are crucial for optimizing yield and purity. For instance, stirring at elevated temperatures may enhance reaction rates but could also lead to side reactions.
Key structural data includes:
The compound can participate in various chemical reactions typical of urea derivatives, including:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is essential for predicting reaction outcomes.
The mechanism by which 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate exerts its biological effects may involve:
Experimental studies would typically focus on assessing binding affinities and biological activities through assays designed to measure enzyme inhibition or receptor binding.
Key physical properties include:
Chemical properties include:
Relevant data from studies may provide insights into how these properties influence its potential applications.
The compound has potential applications in:
Research into derivatives or analogs may also reveal enhanced activity or selectivity against specific biological targets, making this compound a valuable subject for further investigation in medicinal chemistry.
The strategic incorporation of urea functionalities into bioactive molecules represents a cornerstone achievement in medicinal chemistry, tracing back to Friedrich Wöhler's seminal 1828 urea synthesis which bridged organic and inorganic chemistry domains. Early pharmacological applications emerged with trypan red derivatives (e.g., compound 3), where Bayer Laboratories identified the urea moiety as critical for antitrypanosomal activity, ultimately leading to suramin (4) as an antiparasitic agent [1] [9]. This established the urea group as a privileged scaffold capable of forming multiple hydrogen bonds with biological targets—a property exploited throughout drug development history.
The structural evolution accelerated in the late 20th century with recognition that imidazole-urea hybrids offer enhanced target engagement versatility. The imidazole ring provides both hydrogen bond acceptors and coordination sites for metalloenzymes, while the urea linkage enables conformational restriction through resonance (structures A, B, C; Fig. 2) [1]. This synergy proved particularly valuable in kinase inhibitor development, where compounds like sorafenib (1) and linifanib (4) demonstrated that diaryl ureas adjacent to nitrogen heterocycles could achieve optimal positioning in ATP-binding pockets through hinge-region hydrogen bonding [9]. Modern computational analyses confirm that N,N'-diaryl urea motifs in these hybrids adopt stable cis,cis conformations (e.g., structure 8a), facilitating π-stacking interactions that enhance target affinity [1].
Table 1: Key Developments in Imidazole-Urea Therapeutics
Era | Representative Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
Early 20th c. | Trypan red derivative (3) | Naphthyl urea core | Antitrypanosomal |
1980s | Benzimidazole-ureas | Fused bicyclic system | Anthelmintic (albendazole) |
2000s | Sorafenib (1) | Diaryl urea-pyridyl | Kinase inhibition (anticancer) |
2010s | Linifanib (4) | Ureido indazole | VEGFR/PDGFR inhibition |
Constructing the 1-methyl-4-oxo-5H-imidazol-2-yl segment requires precise regiochemical control during imidazole ring formation, typically achieved through orthogonal protecting group strategies. The Debus-Radziszewski reaction remains foundational, where condensation of 1,2-dicarbonyls with aldehydes and ammonium acetate under microwave irradiation yields 2,4,5-trisubstituted imidazoles with >85% efficiency within 15 minutes (Scheme 2) [10]. For the title compound's 2-urea substituent, N1-methylation prior to urea coupling is essential to prevent competing N3-alkylation. This is optimally accomplished using methyl triflate in acetonitrile, achieving >95% N1-selectivity verified through HMQC NMR studies [10].
Urea bridge installation employs two primary regioselective routes:
Critical to functionality preservation is the transient O-silylation of the 4-oxo group during urea formation using tert-butyldimethylsilyl chloride, preventing nucleophilic attack on the electrophilic carbonyl carbon [10]. X-ray crystallographic analysis confirms that this approach maintains the imidazolone's planar conformation while permitting urea linkage at N2 without epimerization.
Table 2: Regioselective Methods Comparison for Imidazole-Urea Synthesis
Method | Conditions | Regioselectivity | Yield Range | Key Limitation |
---|---|---|---|---|
Isocyanate coupling | Anhydrous THF, 0°C → RT | N2 vs N3: >20:1 | 85-90% | Moisture sensitivity |
CDI-mediated | DMF/H₂O, RT | N2 vs N3: >15:1 | 75-85% | Requires deprotection |
Phosgene route | Toluene, reflux | N2 vs N3: ~8:1 | 65-75% | Toxicity concerns |
The electron-deficient 3-chlorophenyl moiety introduces significant synthetic challenges during urea bond formation due to diminished nucleophilicity of the aniline nitrogen. Innovative dual-activation methodologies overcome this limitation by simultaneously enhancing electrophilic character at the imidazolone coupling site while activating the halophenyl amine. The most effective approach employs BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as a coupling reagent, generating the 3-chlorophenylimidazolylcarboxamide intermediate at 60°C in acetonitrile with <2% dimerization byproducts [2] [9].
Key advancements in imidazolinone ring closure have emerged through mechanistic studies of cyclodehydrative pathways. When synthesizing the 1-methyl-4-oxo-5H-imidazol-2-yl precursor, microwave-assisted cyclization of N-methyl-N'-(1,2-dicarbonylethyl)urea derivatives (Scheme 7) using catalytic ZnCl₂ (5 mol%) reduces reaction times from 12 hours to 25 minutes while improving yields from 68% to 92% [9]. This acceleration occurs through Lewis acid templation, where zinc coordinates the urea carbonyl oxygen and adjacent amine nitrogen, facilitating intramolecular nucleophilic attack.
Halogen-specific optimization is critical for the meta-chloro substituent, as ortho-chloro analogs undergo competitive Smiles rearrangement during urea formation. Protective ortho-silylation (trimethylsilyl chloride, 2.2 equiv) prevents this rearrangement while maintaining reaction stoichiometry. Subsequent fluoride-mediated desilylation (TBAF, THF) restores the chlorophenyl group without urea cleavage, as confirmed by MALDI-TOF analysis [2].
Sustainable synthesis of the title compound emphasizes solvent reduction, catalyst recyclability, and energy-efficient activation. Microwave-assisted urea bond formation between 3-chloroaniline and 1-methyl-2-isocyanato-5H-imidazol-4-one in [bmim]BF₄ ionic liquid achieves 94% conversion at 100°C within 8 minutes while enabling catalyst-free operation and solvent recyclability (>5 cycles with <5% yield reduction) [10]. This contrasts sharply with conventional toluene reflux methods requiring 12 hours and generating stoichiometric waste.
Mechanochemical approaches provide exceptional atom economy for the imidazolone ring formation. Ball-milling stoichiometric mixtures of N-methylglyoxalate hydrate and urea derivative with silica gel (50% w/w) as grinding auxiliary produces the cyclic imidazolone core at ambient temperature in 85% yield after 45 minutes (Scheme 9). This eliminates traditional high-boiling solvents like DMF while reducing energy input by >90% compared to thermal methods [10].
Water-based systems have been optimized through surfactant-mediated catalysis. Using TPGS-750-M (tocopherol polyethylene glycol succinate) in water enables 82% yield for the final urea coupling step at 30°C via nanoreactor encapsulation. This achieves dual benefits: 1) solubilizing hydrophobic intermediates through micelle formation (critical for the chlorophenyl moiety), and 2) concentrating reactants at the micelle interface, accelerating bimolecular coupling [10]. Life cycle assessment confirms these aqueous methods reduce process mass intensity (PMI) by 65% versus acetonitrile-based routes.
Table 3: Sustainability Metrics for Urea-Imidazole Bond Formation Methods
Parameter | Conventional (Toluene Reflux) | Microwave/Ionic Liquid | Mechanochemical | Aqueous Nanoreactor |
---|---|---|---|---|
Temperature | 110°C | 100°C | 25°C | 30°C |
Time | 12 h | 8 min | 45 min | 3 h |
E-factor | 38.7 | 2.1 | 0.9 | 4.3 |
PMI | 86.4 | 19.2 | 8.7 | 30.1 |
Energy (kJ/mol) | 485 | 62 | 18 | 95 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9